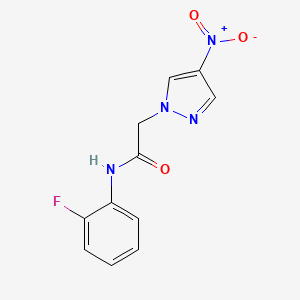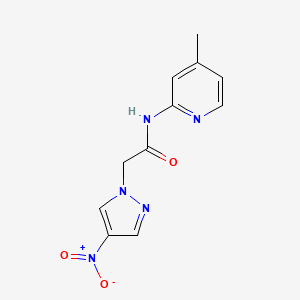![molecular formula C20H20N2O B3746469 N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide](/img/structure/B3746469.png)
N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide
Overview
Description
N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide can be achieved through a multi-step process involving the following key steps:
Formation of 2-methylquinoline: The starting material, 2-methylquinoline, can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation of 2-methylquinoline: The 2-methylquinoline is then alkylated using benzyl chloride in the presence of a base such as potassium carbonate to form 2-methylquinolin-4-ylmethyl chloride.
Amidation: The final step involves the reaction of 2-methylquinolin-4-ylmethyl chloride with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs for the treatment of infectious diseases, cancer, and neurological disorders.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of other quinoline-based compounds with industrial applications, such as dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in key metabolic pathways, leading to the disruption of cellular processes.
Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Interfere with DNA/RNA: It can intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide can be compared with other similar compounds, such as:
N-[(2-chloroquinolin-4-yl)methyl]-3-phenylpropanamide: This compound has a chloro substituent instead of a methyl group, which may alter its pharmacological properties and reactivity.
N-[(2-methylquinolin-4-yl)methyl]-3-(4-methylphenyl)propanamide: This compound has a methyl group on the phenyl ring, which may affect its binding affinity and selectivity for molecular targets.
N-[(2-methylquinolin-4-yl)methyl]-3-(4-chlorophenyl)propanamide: This compound has a chloro substituent on the phenyl ring, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-15-13-17(18-9-5-6-10-19(18)22-15)14-21-20(23)12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBICNRVWTMSCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


METHANONE](/img/structure/B3746389.png)
![5-[(2-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746402.png)
![5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746409.png)


![6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3746430.png)
![ETHYL 2-{4-[7-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B3746434.png)
![4-(4,4,8-trimethyl-1-thioxo-4,5-dihydro[1,2]thiazolo[5,4-c]quinolin-2(1H)-yl)benzenesulfonamide](/img/structure/B3746435.png)
![8-BENZYL-7-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B3746439.png)
![2-(4-methoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B3746447.png)
![3,4-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide](/img/structure/B3746449.png)
![5-[(4-CHLOROPHENYL)METHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B3746465.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B3746467.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3746475.png)
